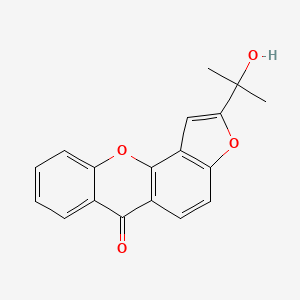
6H-Furo(2,3c)xanthen-6-one, 2-(1-hydroxy-1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Furo(2,3c)xanthen-6-one, 2-(1-hydroxy-1-methylethyl)- is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of xanthones, which are known for their diverse biological activities and potential therapeutic uses.
Métodos De Preparación
The synthesis of 6H-Furo(2,3c)xanthen-6-one, 2-(1-hydroxy-1-methylethyl)- involves several steps and specific reaction conditions. The synthetic routes typically include the use of polyphenols and salicylic acids, which are heated with acetic anhydride as the dehydrating agent . Industrial production methods may involve the use of zinc chloride/phosphoryl chloride to produce xanthones in better yield and with shorter reaction times .
Análisis De Reacciones Químicas
6H-Furo(2,3c)xanthen-6-one, 2-(1-hydroxy-1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ytterbium, palladium, ruthenium, and copper catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of other complex molecules. In biology and medicine, it has shown promising activities, including anti-cancer, anti-Alzheimer, and anti-inflammatory properties . Its potential therapeutic uses make it a valuable compound for further research and development.
Mecanismo De Acción
The mechanism of action of 6H-Furo(2,3c)xanthen-6-one, 2-(1-hydroxy-1-methylethyl)- involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways may vary depending on the specific biological activity being studied. it is known to interact with enzymes and receptors involved in various cellular processes .
Comparación Con Compuestos Similares
6H-Furo(2,3c)xanthen-6-one, 2-(1-hydroxy-1-methylethyl)- can be compared with other similar compounds, such as other xanthone derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and properties . Some similar compounds include 1,2-dihydro-10-hydroxy-5-methoxy-2-(2-methyloxiranyl)-xanthone and 1,2-dihydro-2-(1-hydroxy-1-methylethyl)-5,10-dimethoxy-xanthone .
Propiedades
Número CAS |
119712-55-9 |
|---|---|
Fórmula molecular |
C18H14O4 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
2-(2-hydroxypropan-2-yl)furo[2,3-c]xanthen-6-one |
InChI |
InChI=1S/C18H14O4/c1-18(2,20)15-9-12-14(21-15)8-7-11-16(19)10-5-3-4-6-13(10)22-17(11)12/h3-9,20H,1-2H3 |
Clave InChI |
RRJIPAVOESXYKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC2=C(O1)C=CC3=C2OC4=CC=CC=C4C3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14292934.png)
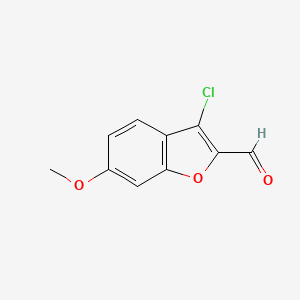
![Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate](/img/structure/B14292958.png)
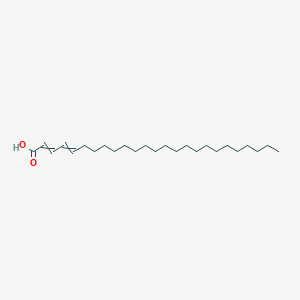
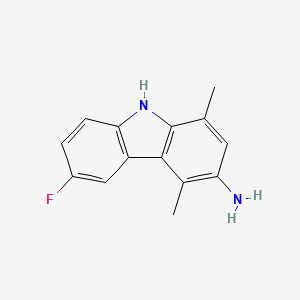
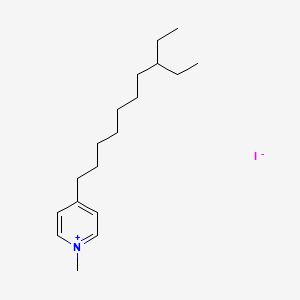
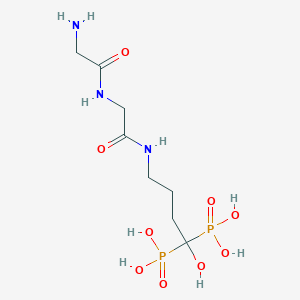

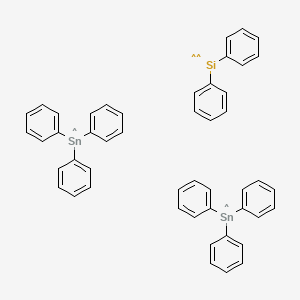
![N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide](/img/structure/B14292999.png)
![3,3'-Bis(4-methylphenyl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14293002.png)
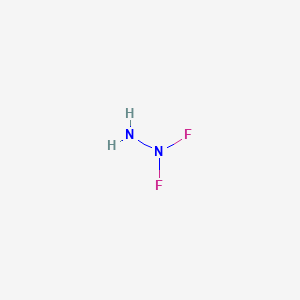
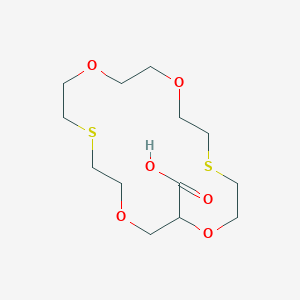
![Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate](/img/structure/B14293024.png)
